molecular formula C22H17NO3 B12460104 4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one

4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12460104
M. Wt: 343.4 g/mol
InChI Key: UGBCOLSYAACMKM-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a phenyl group and a 4-methylphenylcarbonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression, which may account for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinones with different substituents, such as:

Uniqueness

What sets 4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-methylbenzoyl)-2-phenyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H17NO3/c1-15-11-13-17(14-12-15)21(24)23-18-9-5-6-10-19(18)26-20(22(23)25)16-7-3-2-4-8-16/h2-14,20H,1H3

InChI Key

UGBCOLSYAACMKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC(C2=O)C4=CC=CC=C4

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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